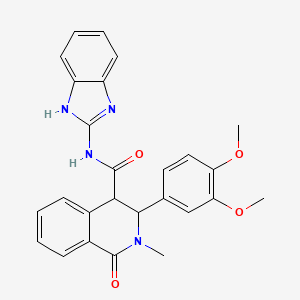![molecular formula C16H24N2OS B14936789 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B14936789.png)
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone is a complex organic compound featuring a pyrrole ring, a cyclohexyl group, and a thiomorpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Thiomorpholine Moiety Addition: The thiomorpholine ring can be synthesized by reacting a suitable amine with sulfur and formaldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Acetylpyrrole: A simpler compound with a pyrrole ring and an acetyl group.
Cyclohexylamine: Contains a cyclohexyl group and an amine functional group.
Thiomorpholine: A sulfur-containing heterocyclic compound.
Uniqueness
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone is unique due to its combination of a pyrrole ring, a cyclohexyl group, and a thiomorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H24N2OS |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-(1-pyrrol-1-ylcyclohexyl)-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C16H24N2OS/c19-15(17-10-12-20-13-11-17)14-16(6-2-1-3-7-16)18-8-4-5-9-18/h4-5,8-9H,1-3,6-7,10-14H2 |
InChIキー |
JDTVAMILCOBDQY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(=O)N2CCSCC2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(methylsulfanyl)phenyl]-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B14936715.png)
![N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B14936725.png)
![N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14936727.png)
![2-(4-Fluorophenyl)-7-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14936732.png)
![5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14936740.png)
![methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14936742.png)
![Methyl 2-({[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14936744.png)
![4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B14936754.png)
![1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936761.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936769.png)
![5-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14936774.png)


![1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B14936785.png)
